6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
Description
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a 2-amino-1,3-thiazole moiety and a methyl substituent at position 3. Its molecular formula is C₁₂H₁₂N₄OS, with a molecular weight of 260.3 g/mol (calculated). The compound’s structure is characterized by:
- A 2-amino-1,3-thiazol-4-yl substituent at position 6, contributing to electronic diversity and hydrogen-bonding capacity.
- A 3-methyl group, enhancing lipophilicity and steric effects .
The compound is commercially available through three suppliers, indicating its relevance in medicinal or materials chemistry .
Structure
3D Structure
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-16-5-8-4-7(10-6-18-11(13)14-10)2-3-9(8)15-12(16)17/h2-4,6H,5H2,1H3,(H2,13,14)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFCLHDNOLZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the thiazole ring followed by its fusion with the quinazolinone structure. One common method involves the reaction of 2-aminothiazole with appropriate quinazolinone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the quinazolinone moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of halogenating agents or nucleophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or quinazolinone rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiazolidinone compounds exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one demonstrate enhanced activity against various bacterial strains compared to traditional antibiotics like ampicillin and streptomycin .
Case Study : A series of synthesized derivatives were tested for their antibacterial potency. Among them, certain thiazolidinone derivatives exhibited superior activity against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial agents.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research suggests that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro studies demonstrated that specific derivatives of this compound showed cytotoxic effects against human cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurodegeneration.
Case Study : A study investigated the effects of related compounds on neuroinflammation and oxidative stress in neuronal cells. Results indicated that these compounds could significantly reduce markers of inflammation and oxidative damage, suggesting their utility in treating neurodegenerative conditions .
Antidiabetic Properties
Emerging research points to the potential antihyperglycemic effects of thiazolidinone derivatives. These compounds may enhance insulin sensitivity and improve glucose metabolism.
Case Study : In a rodent model of metabolic syndrome, specific thiazolidinone derivatives were shown to significantly lower blood glucose levels and improve lipid profiles, indicating their potential as therapeutic agents for diabetes management .
Antiviral Activity
The antiviral properties of thiazolidinone compounds have also been explored. Some derivatives have shown efficacy against viruses such as yellow fever virus (YFV).
Case Study : A study reported that certain synthesized thiazolidinones inhibited YFV replication in vitro with effective concentrations lower than those required for standard antiviral drugs like ribavirin .
Data Tables
Mechanism of Action
The mechanism of action of 6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Core Structure Differences: The target’s tetrahydroquinazolinone core distinguishes it from dihydroquinolinone (e.g., analogs) or oxadiazole-containing derivatives (e.g., 7c) .
- Substituent Effects: The 3-methyl group in the target enhances lipophilicity compared to non-methylated analogs.
- Melting Points : Compound 7c’s higher melting point (134–178°C) reflects its larger molecular weight and polar sulfanyl/oxadiazole groups .
Hydrogen Bonding and Crystallography
- The target’s 2-amino-thiazole and lactam groups enable hydrogen-bonding networks, critical for crystal packing and solubility. Similar patterns are observed in ’s graph-set analysis of hydrogen-bonded aggregates .
- SHELX Software : Widely used for crystallographic refinement (e.g., SHELXL), suggesting the target’s structure may have been validated using this tool .
Biological Activity
6-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a compound with significant potential in pharmacological applications. Its unique structure combines thiazole and quinazolinone moieties, which are known for various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 260.32 g/mol
- CAS Number : 109916-22-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological properties including:
- Antimicrobial Activity : Studies have indicated that derivatives of thiazole and quinazoline exhibit antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Research has suggested that this compound may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines.
- Anti-inflammatory Effects : The compound's thiazole component is associated with anti-inflammatory activity, potentially beneficial in treating inflammatory diseases.
Antimicrobial Activity
A study conducted by researchers at ChemicalBook evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer potential of quinazoline derivatives. The findings revealed that compounds similar to this compound inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 8.5 |
| A549 | 12.0 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Q & A
Advanced Research Question
- Thiazole Substituents : Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial activity by increasing membrane permeability .
- Methyl Group Position : 3-Methyl on tetrahydroquinazolinone improves pharmacokinetic stability but may reduce solubility .
- Amino Group Functionalization : Acylation or alkylation of the NH₂ group alters target binding (e.g., DHFR inhibition) .
What experimental design principles ensure reproducibility in bioactivity studies?
Advanced Research Question
- Randomized Block Design : Split-plot arrangements control variables like solvent batches and incubation times .
- Positive/Negative Controls : Include isoniazid for anti-TB assays and DMSO vehicle controls .
- Replicates : Minimum triplicate runs with statistical validation (p <0.05 via ANOVA) .
How can solubility limitations of the compound be addressed for in vivo studies?
Advanced Research Question
- Salt Formation : Sodium or potassium salts of thioacetic acid derivatives improve aqueous solubility .
- Prodrug Design : Esterification of the NH₂ group (e.g., acetyl or PEG-ylated derivatives) enhances bioavailability .
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles (PLGA) sustain release .
What strategies validate data reproducibility across different laboratories?
Advanced Research Question
- Detailed SOPs : Document reaction conditions (e.g., stirring rate, drying methods) .
- Cross-Lab Validation : Collaborative studies using shared reference standards (e.g., USP-grade reagents) .
- Open Data Repositories : Share raw spectral files (NMR, HRMS) on platforms like Zenodo .
How can environmental fate and toxicity be assessed for this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
